molecular formula C23H24N2O2 B2647211 N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE CAS No. 1798037-61-2

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B2647211
CAS No.: 1798037-61-2
M. Wt: 360.457
InChI Key: YJPKLGPLFPSZBM-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxypiperidin-1-yl)phenyl]naphthalene-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This compound features a hybrid architecture combining a naphthalene carboxamide scaffold with a 3-methoxypiperidine moiety, a structural motif present in various pharmacologically active compounds. The naphthalene-1-carboxamide core is recognized in scientific literature as a privileged structure in the development of antimicrobial agents. Research on structurally related naphthalene carboxamides has demonstrated potent activity against a broad spectrum of bacterial strains, including Gram-positive pathogens like Staphylococcus aureus and Gram-negative organisms such as Escherichia coli , as well as mycobacterial species . The molecular design incorporates a 3-methoxypiperidine substituent, a functional group known to influence the compound's electronic properties, lipophilicity, and overall bioavailability. Piperidine derivatives are frequently explored in drug discovery for their ability to interact with biological targets, particularly in the central nervous system, though the specific biological profile of this compound requires further investigation . The presence of the methoxy group on the piperidine ring can significantly modulate the molecule's physicochemical parameters, including its experimental lipophilicity (log k) and electron distribution (σ parameter), which are critical factors governing cellular penetration and target engagement . As a research compound, it serves as a valuable chemical tool for probing biological mechanisms and structure-activity relationships. Researchers are investigating its potential as a multitarget agent capable of interacting with multiple biological pathways simultaneously, a valuable strategy in addressing complex diseases and antimicrobial resistance . This reagent is provided for research purposes to facilitate these investigations, including target identification, mechanistic studies, and as a lead compound for the development of novel therapeutic agents.

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-27-20-8-5-15-25(16-20)19-13-11-18(12-14-19)24-23(26)22-10-4-7-17-6-2-3-9-21(17)22/h2-4,6-7,9-14,20H,5,8,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPKLGPLFPSZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 3-methoxypiperidine with 4-bromophenylamine under basic conditions to form the intermediate compound. This intermediate is then coupled with naphthalene-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors in the body, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-Methoxypiperidin-1-yl)phenyl)nicotinamide
  • N-(4-(3-Methoxypiperidin-1-yl)phenyl)-1-naphthamide

Uniqueness

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

N-[4-(3-Methoxypiperidin-1-yl)phenyl]naphthalene-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a naphthalene backbone linked to a phenyl group substituted with a methoxypiperidine moiety. Its structural formula can be represented as follows:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}

This structure is significant for its interaction with various biological targets, which will be discussed in subsequent sections.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis , with IC50 values ranging from 1.35 to 2.18 μM.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenIC50 (μM)
Compound AMycobacterium tuberculosis1.35
Compound BMycobacterium tuberculosis2.18
Compound CStaphylococcus aureus0.62
Compound DEscherichia coli0.78

Neuroprotective Effects

In the context of neurodegenerative diseases, compounds similar to this compound have been investigated for their ability to mitigate neurodegeneration. For instance, a study involving a related compound demonstrated protective effects against MPTP-induced dopaminergic neurodegeneration in mice by inhibiting the STAT3 pathway.

Histamine Receptor Modulation

The compound's structural features suggest potential activity as a histamine H3 receptor ligand. Research indicates that naphthalene derivatives can modulate histamine receptors, which are implicated in various neurological and psychiatric disorders .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Receptor Binding : The ability to bind to histamine receptors may play a role in its neuroprotective effects.

Study on Antimicrobial Efficacy

A study synthesized a series of naphthalene derivatives and evaluated their antimicrobial activity against various pathogens, including resistant strains . The results indicated that certain modifications to the naphthalene structure significantly enhanced antibacterial activity.

Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of related compounds in animal models of Parkinson's disease. The findings suggested that these compounds could restore motor function and reduce neuroinflammation.

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